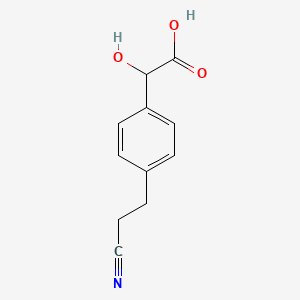
(4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile is an organic compound with the molecular formula C11H11NO3 It is characterized by the presence of a phenyl ring substituted with a carboxy(hydroxy)methyl group and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution: One common method for preparing (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile involves the nucleophilic substitution of a halogenated precursor with a cyanide ion.
Dehydration of Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile can undergo oxidation reactions to form carboxylic acids.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Dilute hydrochloric acid or sodium hydroxide solution for hydrolysis.
Reduction: Lithium aluminum hydride for reduction to primary amines.
Substitution: Potassium cyanide in ethanolic solution for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the addition of hydride ions. The molecular targets and pathways involved in these reactions include the electrophilic carbon in the nitrile group and the nucleophilic hydride ions .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 4-(2-cyanoethyl)-α-hydroxy-: This compound shares a similar structure with (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile but differs in the position and nature of the substituents.
2-Hydroxy-2-methylpropanenitrile: Another nitrile compound with a hydroxy group, but with a different carbon skeleton.
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-[4-(2-cyanoethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11NO3/c12-7-1-2-8-3-5-9(6-4-8)10(13)11(14)15/h3-6,10,13H,1-2H2,(H,14,15) |
InChI Key |
SMYDKMGSBBPLEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















